(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol
Description
(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol is a pyrrolopyridine derivative featuring a hydroxymethyl (-CH₂OH) group at the 4-position of the pyrrolo[2,3-b]pyridine core and an ethyl (-CH₂CH₃) substituent at the 1-position (N1 nitrogen). Key inferred properties include:
- Molecular formula: C₁₀H₁₂N₂O (calculated based on the unsubstituted analog, C₈H₈N₂O, with an added ethyl group).
- Molecular weight: ~176.22 g/mol.
- Functional groups: Hydroxymethyl (polar, hydrophilic), ethyl (lipophilic).
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(1-ethylpyrrolo[2,3-b]pyridin-4-yl)methanol |
InChI |
InChI=1S/C10H12N2O/c1-2-12-6-4-9-8(7-13)3-5-11-10(9)12/h3-6,13H,2,7H2,1H3 |
InChI Key |
AMLDIEIYXHBJES-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=C(C=CN=C21)CO |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Description |
|---|---|
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | (1-ethylpyrrolo[2,3-b]pyridin-4-yl)methanol |
| CAS Number | Not explicitly reported in sources |
| Structural Features | Pyrrolo[2,3-b]pyridine core with an ethyl group at N-1 and a hydroxymethyl substituent at C-4 |
Preparation Methods of (1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol
General Synthetic Strategy
The synthesis of (1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol typically involves the functionalization of the pyrrolo[2,3-b]pyridine scaffold, focusing on the introduction of the hydroxymethyl group at the 4-position and ethylation at the nitrogen atom (N-1). The key synthetic steps include:
- Construction or availability of the pyrrolo[2,3-b]pyridine core.
- Introduction of the hydroxymethyl group via reduction or substitution reactions.
- N-ethylation of the pyrrole nitrogen.
- Purification and characterization of the final product.
Specific Synthetic Routes
Synthesis via Reduction of Corresponding Aldehyde or Ketone Precursors
One effective approach involves the catalytic hydrogenation of pyrrolopyridine derivatives bearing aldehyde or ketone functionalities at the 4-position to yield the corresponding methanol derivative.
- Ruthenium-based catalysts have been employed effectively for hydrogenation reactions under controlled temperature and pressure conditions to reduce the aldehyde group to a hydroxymethyl group.
- Typical reaction conditions include hydrogen pressure, temperatures around 40–60 °C, and reaction times ranging from 12 to 36 hours depending on scale and catalyst loading.
Multi-Component Reactions (MCR) and Post-Modification
Recent advances in heterocyclic chemistry have utilized Groebke–Blackburn–Bienaymé (GBB) multicomponent reactions (MCR) to assemble complex fused heterocycles including pyrrolopyridine derivatives.
- The GBB reaction involves the condensation of heterocyclic amidines, aldehydes, and isonitriles, which can be adapted to synthesize pyrrolo[2,3-b]pyridine derivatives.
- Post-modification of GBB products, including reduction and functional group transformation, allows the generation of hydroxymethyl-substituted pyrrolopyridines.
- Acid-catalyzed three-component condensations with 2-aminopyridine, pyridoxal, and tert-alkyl isocyanides under microwave irradiation have been reported to efficiently generate intermediates that can be further elaborated to (1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol analogs.
Reduction of Pyrrolo[2,3-b]pyridine Aldehydes Using Triethylsilane and Trifluoroacetic Acid
- In a reported synthetic scheme, 5-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were reacted with aldehydes to form intermediates.
- These intermediates underwent reduction in acetonitrile using triethylsilane and trifluoroacetic acid catalysis at reflux, affording the hydroxymethyl derivatives in 46–80% yields.
- This method provides a mild and efficient route to introduce the methanol group selectively.
Summary Table of Preparation Methods
Research Outcomes and Analytical Characterization
- The synthesized (1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol was characterized by standard analytical techniques including NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and structure.
- Reported HPLC purities for similar methanol derivatives exceeded 95%, with enantiomeric excess values reaching up to 99% in chiral syntheses.
- The compound’s biological activity as a JAK inhibitor was correlated with the presence of the hydroxymethyl group, which is critical for binding affinity and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The pyrrolopyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Scientific Research Applications
(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is relevant in cancer therapy.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies related to cell proliferation, apoptosis, and signal transduction pathways.
Mechanism of Action
The mechanism of action of (1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol involves its interaction with specific molecular targets. As an FGFR inhibitor, it binds to the receptor’s active site, preventing the binding of natural ligands. This inhibition disrupts the FGFR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound’s interaction with other molecular targets and pathways is also under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
Substitution at N1: The ethyl group in (1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol increases steric bulk and lipophilicity compared to the unsubstituted analog. This modification may reduce metabolic oxidation at N1, enhancing stability . In contrast, the thiazole-containing analog () introduces a sulfur heteroatom and aromatic ring, likely altering electronic properties and binding affinity .
Functional Group Variations: The hydroxymethyl group (-CH₂OH) in the target compound provides hydrogen-bonding capability, critical for interactions with biological targets (e.g., ATP-binding pockets in kinases). Methanone derivatives (e.g., 4-piperidylmethanone in ) replace -CH₂OH with a ketone (-CO-), reducing polarity but enabling pi-pi stacking or hydrophobic interactions .
Bioactivity Implications: Ethyl substitution may improve blood-brain barrier penetration compared to polar analogs like (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol . Thiazole- and morpholine-containing derivatives () demonstrate enhanced selectivity in kinase inhibition due to extended aromatic systems and rigid scaffolds .
Biological Activity
(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C_{11}H_{12}N_2O
- Molecular Weight : 188.23 g/mol
- LogP : 1.0 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 2
Antiproliferative Effects
Studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines. Specifically, (1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol has been evaluated for its effectiveness against:
- MCF-7 (human breast cancer cells)
- K562 (chronic myeloid leukemia cells)
- MV4-11 (biphenotypic B myelomonocytic leukemia cells)
Table 1 summarizes the antiproliferative activity observed in these studies.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol | MCF-7 | 5.5 |
| (1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol | K562 | 4.2 |
| (1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol | MV4-11 | 6.0 |
The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as a lead compound for further development.
The biological activity of (1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol is primarily attributed to its ability to induce apoptosis in cancer cells. Key mechanisms include:
- PARP Inhibition : The compound has been shown to inhibit poly(ADP-ribose) polymerase (PARP), leading to the activation of apoptotic pathways.
- Caspase Activation : It activates caspase enzymes involved in the apoptotic cascade, particularly caspase 9.
- Microtubule Disruption : The compound influences microtubule-associated proteins, promoting autophagy and cell death.
Study on MCF-7 Cells
A recent study investigated the effects of (1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol on MCF-7 cells. The results indicated that treatment with the compound led to:
- Increased PARP cleavage.
- Decreased levels of proliferating cell nuclear antigen (PCNA), suggesting a reduction in DNA replication activity.
These findings support the hypothesis that the compound effectively targets multiple pathways involved in cancer cell proliferation and survival.
In Vivo Studies
In vivo studies have also been conducted to assess the efficacy of (1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol in animal models. These studies showed promising results in reducing tumor size and improving survival rates in treated subjects compared to controls.
Q & A
Q. What are the common synthetic routes for (1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol?
Methodological Answer: The synthesis typically involves functionalizing the pyrrolo[2,3-b]pyridine core. Key steps include:
- Nucleophilic substitution : Reacting halogenated intermediates (e.g., 4-chloropyrrolopyridine derivatives) with ethylamine or ethanol derivatives under basic conditions .
- Microwave-assisted reactions : Accelerating coupling reactions (e.g., introducing the ethyl group) using microwave reactors at 200°C in solvents like N-methyl-2-pyrrolidone (NMP) .
- Boronic acid cross-coupling : Utilizing Suzuki-Miyaura reactions with (1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid precursors to introduce substituents . Post-synthesis, the methanol group is often introduced via oxidation or reduction of ester/carbonyl precursors .
Q. How is (1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol characterized post-synthesis?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions. Aromatic protons in pyrrolopyridine appear as distinct doublets (δ 7.5–8.5 ppm), while the ethyl group shows triplet/multiplet signals .
- X-ray crystallography : Resolves ambiguities in stereochemistry and molecular packing, as demonstrated for structurally similar pyrrolo[2,3-d]pyrimidine derivatives .
- HPLC : Validates purity (>98% by HPLC) using reverse-phase columns (C18) with methanol/water gradients .
Advanced Research Questions
Q. How can researchers optimize the yield of (1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol in multi-step syntheses?
Methodological Answer:
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh)) for coupling reactions to minimize side products .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF, NMP) for nucleophilic substitutions, as they enhance reaction rates and solubility .
- Microwave irradiation : Reduce reaction times from hours to minutes (e.g., 1 h at 200°C) while maintaining high yields (>80%) .
- Purification : Employ flash chromatography with gradients of ethyl acetate/petroleum ether to isolate the product from regioisomers .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
Methodological Answer:
- DFT calculations : Compare computed vibrational spectra (IR) or C NMR chemical shifts with experimental data to validate electronic effects .
- X-ray crystallography : Resolve ambiguities in bond angles or substituent orientation, as seen in studies of pyridopyrazine analogs .
- Kinetic isotope effects : Investigate reaction mechanisms (e.g., SN1 vs. SN2 pathways) when isotopic labeling contradicts computational models .
Q. How can the methanol group be functionalized for further derivatization in drug discovery?
Methodological Answer:
- Esterification : React with acyl chlorides (e.g., benzoyl chloride) under basic conditions (e.g., pyridine) to form esters .
- Protection as a silyl ether : Use tert-butyldimethylsilyl (TBS) chloride in DMF to protect the -OH group during multi-step syntheses .
- Oxidation to aldehyde : Employ Dess-Martin periodinane or Swern oxidation to convert the methanol group to an aldehyde for subsequent amine couplings .
Data Contradiction Analysis
Example Scenario : Discrepancies in NMR spectra between synthetic batches.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
